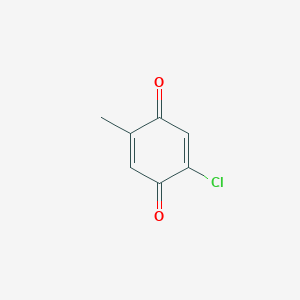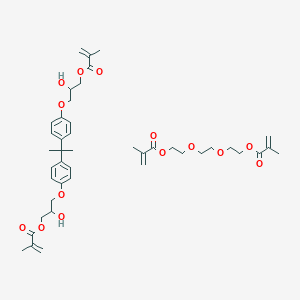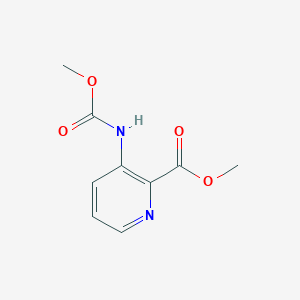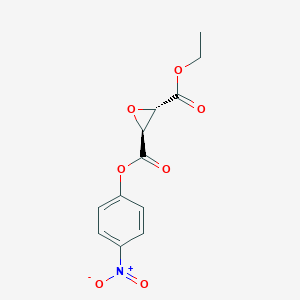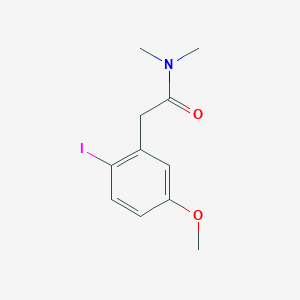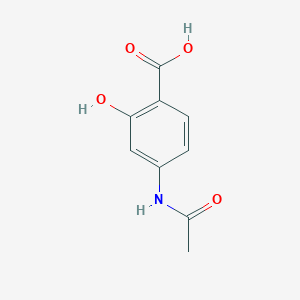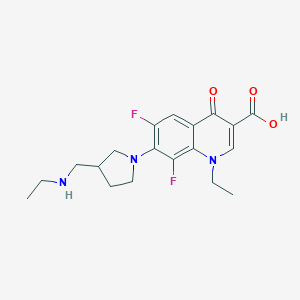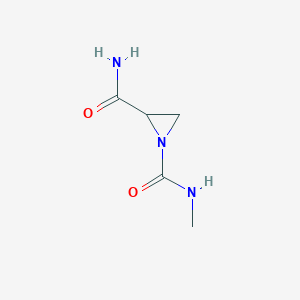
N1-Methylaziridine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methylaziridine-1,2-dicarboxamide (MADAM) is an organic compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclic amide with a unique structure that has been studied for its various properties. In
Wirkmechanismus
The mechanism of action of N1-Methylaziridine-1,2-dicarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Biochemische Und Physiologische Effekte
N1-Methylaziridine-1,2-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been shown to have antimicrobial properties and has been studied for its potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
N1-Methylaziridine-1,2-dicarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar properties. However, N1-Methylaziridine-1,2-dicarboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N1-Methylaziridine-1,2-dicarboxamide. One potential direction is the development of N1-Methylaziridine-1,2-dicarboxamide as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another potential direction is the study of N1-Methylaziridine-1,2-dicarboxamide as an antibacterial agent. Further studies are needed to determine its efficacy against different types of bacteria and its mechanism of action. Additionally, N1-Methylaziridine-1,2-dicarboxamide can be used as a building block for the synthesis of other compounds. Further studies are needed to determine its potential in this area.
Synthesemethoden
N1-Methylaziridine-1,2-dicarboxamide can be synthesized by reacting N-methylaziridine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a ring-opening process and subsequent cyclization to form the desired product. The yield of this reaction can be improved by using a solvent system that favors the formation of the product.
Wissenschaftliche Forschungsanwendungen
N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential applications in various fields of research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its ability to inhibit enzymes that are involved in inflammation and oxidative stress. Additionally, N1-Methylaziridine-1,2-dicarboxamide has been studied for its potential as a building block for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
100804-10-2 |
|---|---|
Produktname |
N1-Methylaziridine-1,2-dicarboxamide |
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
1-N-methylaziridine-1,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
InChI-Schlüssel |
GFSHWDZXXDCWCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)N |
Kanonische SMILES |
CNC(=O)N1CC1C(=O)N |
Synonyme |
1,2-Aziridinedicarboxamide,N1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



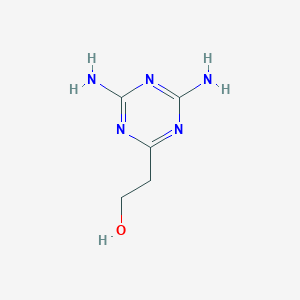
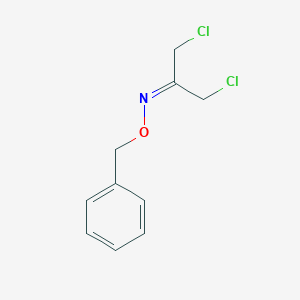

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
